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Compound of Interest

Compound Name:
1-(3-nitropyridin-2-yl)azetidine-3-

carboxylic Acid

CAS No.: 866156-87-8

Cat. No.: B2934489

Get Quote

Executive Summary
The fusion of nitropyridine moieties with azetidine heterocycles represents a high-value

structural motif in modern medicinal chemistry, particularly for infectious disease (Tuberculosis)

and covalent inhibitor discovery. This guide analyzes the synergistic relationship between the

electron-deficient nitropyridine "warhead" and the conformationally rigid azetidine "spacer."

While nitropyridines have historically been viewed as metabolic alerts due to potential

mutagenicity, their utility as suicide substrates in anti-tubercular therapy (DprE1 inhibition) and

hypoxia-activated prodrugs in oncology has revitalized their status. This document details the

synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of this

scaffold.

Structural Rationale & Chemical Space
The pharmacological potential of this scaffold arises from the distinct electronic and physical

properties of its two core components:
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The Nitropyridine "Warhead"
Electronic Activation: The nitro group (

) is a strong electron-withdrawing group (EWG). When attached to a pyridine ring (especially
at the 3-position), it significantly lowers the LUMO energy of the ring, making it highly
susceptible to nucleophilic attack (SNAr) or enzymatic reduction.

Bioreductive Activation: In hypoxic environments (tumors) or specific bacterial enzymes

(DprE1), the nitro group is reduced to a nitroso (

) or hydroxylamine (

) species. These intermediates are potent electrophiles capable of forming covalent bonds
with biological targets.

The Azetidine "Spacer"
Conformational Restriction: Unlike flexible pyrrolidines or piperidines, the 4-membered

azetidine ring imposes a high energy barrier to inversion. This "locks" vectors for

substituents, improving ligand-target binding entropy.

Physicochemical Modulation: Azetidines lower lipophilicity (

) compared to larger rings, often improving metabolic stability and solubility.

Core Therapeutic Application: Anti-Tubercular
Agents (DprE1 Inhibition)[1]
The most authoritative application of nitropyridine-containing azetidines is in the treatment of

Mycobacterium tuberculosis (Mtb).

Mechanism of Action: Suicide Inhibition
The target is DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme essential for

arabinan biosynthesis in the mycobacterial cell wall.

Recognition: The nitropyridine-azetidine compound binds to the DprE1 active site.
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Activation: The FAD cofactor within DprE1 reduces the nitro group (

) to a nitroso group (

).[1]

Covalent Trapping: The reactive nitroso species forms a semi-mercaptal covalent bond with

the thiol group of Cys387 in the enzyme active site.

Result: Irreversible inhibition of cell wall synthesis and bacterial lysis.[1]

Visualization: DprE1 Activation Pathway
The following diagram illustrates the "Suicide Inhibition" logic flow.
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Figure 1: Mechanism of DprE1 suicide inhibition by nitropyridine prodrugs.

Secondary Application: Covalent Cysteine Targeting
(Oncology)
Beyond TB, this scaffold acts as a "tunable electrophile" for targeting oncogenic kinases with

non-catalytic cysteine residues.

Reactivity Tuning: The azetidine ring, often substituted with electron-withdrawing groups

(e.g., oxadiazoles or carbonyls), modulates the reactivity of the nitropyridine core via

inductive effects.

SNAr Probes: 2-fluoro-3-nitropyridines or 2-chloro-3-nitropyridines can react with cysteine

thiols in proteins via Nucleophilic Aromatic Substitution (SNAr), serving as chemoproteomic

probes to map ligandable cysteines in the proteome.
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Experimental Protocols
Synthesis: SNAr Coupling of Azetidine to Nitropyridine
This protocol describes the synthesis of a core scaffold: 2-(azetidin-1-yl)-3-nitropyridine.

Reagents:

2-Chloro-3-nitropyridine (1.0 eq)

Azetidine hydrochloride (1.2 eq)

Diisopropylethylamine (DIPEA) (2.5 eq)

Solvent: Acetonitrile (ACN) or DMF

Workflow:

Dissolution: Dissolve 2-chloro-3-nitropyridine (158 mg, 1.0 mmol) in anhydrous ACN (5 mL)

in a round-bottom flask.

Base Addition: Add DIPEA (435 µL, 2.5 mmol) and stir at 0°C for 10 minutes.

Nucleophile Addition: Add azetidine hydrochloride (112 mg, 1.2 mmol) portion-wise.

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor

by TLC (Hexane:EtOAc 7:3). The product is usually a bright yellow/orange spot (nitro

chromophore).

Workup: Evaporate solvent. Dilute residue with EtOAc (20 mL), wash with water (2 x 10 mL)

and brine (10 mL). Dry over Na₂SO₄.[2][3]

Purification: Flash column chromatography (SiO₂).

Validation Check:

¹H NMR: Look for the azetidine signals (triplet/multiplet at ~4.0 ppm) and the disappearance

of the C2-Cl signal.
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Color: The reaction typically turns from pale yellow to deep orange/red due to the push-pull

electronic system formed.

Biological Assay: Resazurin Microtiter Assay (REMA) for
Mtb
To verify biological activity against M. tuberculosis (H37Rv strain).

Preparation: Prepare 2-fold serial dilutions of the nitropyridine-azetidine compound in DMSO

(100 µL/well) in 96-well plates.

Inoculation: Add 100 µL of Mtb culture (OD₆₀₀ = 0.001) to each well.

Incubation: Incubate at 37°C for 5–7 days.

Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) and 12.5 µL of 20% Tween 80.

Readout: Incubate for 24 hours.

Blue: No growth (Inhibition).[2]

Pink: Growth (Reduction of resazurin by viable bacteria).

Data: The MIC is the lowest concentration preventing the color change.[1][2]

Quantitative Data Summary
The following table summarizes typical potency ranges for nitropyridine-azetidine derivatives

found in literature (e.g., DprE1 inhibitors).
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Compound
Class

R-Group
(Azetidine)

Target
Activity
(MIC/IC₅₀)

Toxicity
(HepG2)

Unsubstituted -H Mtb (H37Rv)
> 50 µM

(Inactive)
Low

Spiro-fused
Spiro-furo[3,4-

d]pyrimidine
Mtb (H37Rv) 0.01 – 0.5 µM Moderate

Amide-linked 3-Amido-aryl Kinase (DDR1) 10 – 100 nM Low

Oxadiazole
3-(1,2,4-

oxadiazol-5-yl)

Cysteine

Proteome
Covalent Adduct Variable

Note: The "Unsubstituted" core often requires a hydrophobic tail (R-Group) to penetrate the

mycobacterial cell wall.

Safety & Toxicology: The "Nitro" Liability
Researchers must address the potential mutagenicity of the nitro group.

Ames Test: Mandatory for all nitropyridine candidates.

Mitigation Strategy: "Safe" nitro compounds (like pretomanid) are those that are only reduced

by specific bacterial nitroreductases (Ddn/DprE1) and not by mammalian mitochondrial

reductases.

Design Rule: Steric hindrance around the nitro group or specific electronic tuning can reduce

mammalian toxicity while maintaining bacterial potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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